Spiro[cyclobutane-1,3'-indoline]-2',3-dione
Description
Structure
3D Structure
Properties
CAS No. |
1603068-17-2 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
spiro[1H-indole-3,3'-cyclobutane]-1',2-dione |
InChI |
InChI=1S/C11H9NO2/c13-7-5-11(6-7)8-3-1-2-4-9(8)12-10(11)14/h1-4H,5-6H2,(H,12,14) |
InChI Key |
DIBPKWQRMFSZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC12C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Strategy
The three-component reaction (3CR) approach has emerged as a versatile method for constructing spirocyclic indoline derivatives. A seminal study by Organic Letters demonstrated that triphenylphosphine, but-2-ynedioate, and isatylidene malononitrile react in dimethoxyethane to form triphenylphosphanylidene spiro[cyclopentane-1,3'-indolines] . While this method primarily yields cyclopentane-fused systems, substitution of but-2-ynedioate with hex-2-en-4-ynedioate enables access to spiro[cyclopentene-1,3'-indolines] . Adapting this protocol for cyclobutane systems requires strategic modification of the diynophile component to enforce four-membered ring formation.
Key Data:
-
Catalyst: None (thermal conditions)
-
Yield: 65–78% for cyclopentane/cyclopentene analogs
-
Limitation: Limited substrate scope for cyclobutane derivatives
Transition Metal-Catalyzed Spiroannulation
Recent advances in transition metal catalysis have enabled precise spirocyclization. A Chinese patent (CN113845509B) discloses rhodium/iridium-catalyzed reactions between N-(2-pyridyl)indoles and alkynyl cyclobutanols to assemble spiro[cyclobutane-1,1'-indene] frameworks . Although the patent focuses on indene systems, replacing the indene moiety with an indoline-dione precursor could yield the target compound. The protocol employs [IrCp*Cl₂]₂ (2.5 mol%) with AgSbF₆ (10 mol%) in acetonitrile at 110°C, achieving 72–87% yields for analogous structures .
Mechanistic Insight:
-
Oxidative addition of the alkyne to Ir(I)
-
Cyclobutanol ring-opening via β-carbon elimination
-
Spirocyclization through C–H activation
Ring Expansion of Spirocyclopropanes
A 2024 Chemical Communications study introduced a regioselective ring expansion strategy using sulfonium ylides . Meldrum’s acid-derived spirocyclopropanes react with stabilized sulfonium ylides (e.g., p-methoxybenzoyl derivatives) in chlorobenzene at 80°C, affording 1,2-trans-disubstituted spirocyclobutanes in ≤87% yields . Applying this method to an indoline-dione-fused spirocyclopropane precursor would directly yield the target molecule without isomer formation.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | None |
| Solvent | Chlorobenzene |
| Temperature | 80°C |
| Reaction Time | 5–24 hours |
| Functional Tolerance | Esters, nitro groups |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclobutane-1,3’-indoline]-2’,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirooxindole derivatives.
Reduction: Reduction reactions can yield reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various spirooxindole and spiroindoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's role as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, which are crucial for gene regulation. Inhibiting these domains can have therapeutic implications in cancer treatment, particularly in cancers associated with dysregulated gene expression. Studies have shown that spiro[cyclobutane-1,3'-indoline]-2',3-dione derivatives exhibit significant activity against bromodomain-containing proteins such as BRD4, which is implicated in several cancer types .
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. Various derivatives of this compound have been synthesized and tested for their ability to inhibit bacterial growth and other microbial activities, suggesting a possible application in developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound has been explored through various methodologies, including azomethine dipolar cycloaddition reactions. These synthetic pathways not only facilitate the production of this compound but also allow for the generation of novel derivatives that may possess enhanced biological activities or different chemical properties .
Building Block for Natural Products
Due to its unique structure, this compound serves as a valuable building block in the total synthesis of several natural products. Its ability to undergo further transformations makes it a versatile intermediate in organic synthesis .
Derivative Analysis
The exploration of structure-activity relationships (SAR) for this compound derivatives has provided insights into how modifications can enhance biological activity. For instance, variations in substituents on the indoline or cyclobutane rings can significantly influence the compound’s efficacy as a bromodomain inhibitor or its antimicrobial potency .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of spiro[cyclobutane-1,3’-indoline]-2’,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the spirocyclic framework .
Comparison with Similar Compounds
Table 1: Key Features of Spiroindoline Derivatives
Biological Activity
Spiro[cyclobutane-1,3'-indoline]-2',3-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis and Structure
The synthesis of this compound typically involves cycloaddition reactions that yield various derivatives. The compound's structure features a spirocyclic framework that is crucial for its biological activity. Studies have shown that modifications to the cyclobutane ring can significantly influence its pharmacological properties.
Anticancer Properties
Research has demonstrated that this compound derivatives exhibit notable anticancer activity. For instance, a study evaluated these compounds against several human cancer cell lines, including HT-29 (colon cancer), DU-145 (prostate cancer), Hela (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). Many derivatives showed promising results with IC50 values less than 20 μM, indicating effective inhibition of cancer cell proliferation .
Mechanism of Action:
- Cell Cycle Arrest: Compounds such as 6b and 6u were found to induce cell cycle arrest in the G0/G1 phase.
- Apoptosis Induction: Flow cytometric analysis revealed that these compounds trigger caspase-3 dependent apoptotic pathways, leading to cell death .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Recent studies have shown that certain derivatives possess significant antibacterial activity against pathogens like E. faecalis and S. aureus, as well as antifungal effects against C. albicans. The minimum inhibitory concentration (MIC) values indicated moderate to strong antimicrobial efficacy .
Case Studies
| Study | Compound Tested | Cancer Cell Lines | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| 6b, 6u | DU-145 | <20 | Apoptosis via caspase-3 | |
| Various | HT-29, MCF-7 | <20 | Cell cycle arrest | |
| Spiro Derivatives | E. faecalis, S. aureus | Varies | Antibacterial |
Structure-Activity Relationship (SAR)
The effectiveness of this compound derivatives can be attributed to their structural characteristics. The SAR analysis indicates that specific substitutions on the cyclobutane ring enhance biological activity. For example:
- Hydrophobic Groups: Increase membrane permeability and interaction with cellular targets.
- Functional Groups: Influence binding affinity to specific proteins involved in apoptosis and cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Spiro[cyclobutane-1,3'-indoline]-2',3-dione derivatives, and what are their key methodological considerations?
- Answer : The synthesis often involves multi-component reactions (MCRs) or cyclization strategies. For example:
- Three-component reactions : Combining nitrogen heterocycles, acetylenedicarboxylates, and indole derivatives under mild conditions (e.g., THF, room temperature) yields spiroindolines with high diastereoselectivity .
- Metal-free cyclopropanation : Tosylhydrazone salts react with 3-methyleneindolin-2-ones to form spiro[cyclopropane-indoline] scaffolds, avoiding hazardous diazo compounds .
- Oxidative cyclization : Mn(III)-based oxidation of N-aryl carboxamides produces spiroindolinediones in one pot with short reaction times (e.g., 2 hours at 80°C) .
Q. How are this compound derivatives characterized structurally?
- Answer : Common techniques include:
- NMR spectroscopy : Spiro quaternary carbons are identified by distinct signals (e.g., δ 63.4 ppm in NMR) .
- X-ray crystallography : Resolves stereochemistry and confirms spirocyclic geometry (e.g., dihedral angles between fused rings) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., CHINO for iodinated derivatives) .
Q. What biological activities have been reported for spiroindoline derivatives?
- Answer :
- Antibacterial activity : Derivatives with 3'-(phenylamino) substituents show MIC values ≤8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Bromodomain inhibition : Selectively inhibits BRD4 BD1 over BD2, relevant for cancer and inflammatory diseases .
- Kinase modulation : Oxindole-based derivatives act as ATP-competitive inhibitors in enzyme assays (IC < 1 µM) .
Advanced Research Questions
Q. How can stereochemical challenges in spiroindoline synthesis be addressed methodologically?
- Answer :
- Chiral auxiliaries : Use of L-proline or thioproline in 1,3-dipolar cycloadditions enhances enantioselectivity (up to >20:1 dr) .
- Computational modeling : DFT studies predict transition states to optimize reaction conditions (e.g., solvent polarity effects on diastereomer ratios) .
- Crystallography-guided design : Adjust substituent bulkiness (e.g., tert-butyl groups) to sterically control spiro-center formation .
Q. What strategies resolve contradictions in biological activity data across spiroindoline derivatives?
- Answer :
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups on phenyl rings) correlates with potency shifts in BRD4 inhibition .
- Comparative assays : Parallel testing against isogenic cell lines (e.g., wild-type vs. BRD4-knockout) clarifies target specificity .
- Metabolic stability profiling : LC-MS/MS identifies rapid degradation of nitro-substituted derivatives, explaining inconsistent in vivo results .
Q. How can spiroindoline derivatives be optimized for selective bromodomain inhibition?
- Answer :
- Fragment-based design : Introduce acetyl-lysine mimetics (e.g., triazole rings) to enhance binding to BRD4 BD1 pockets .
- Pharmacophore modeling : Align spirocyclic cores with conserved water networks in BD1 vs. BD2 (e.g., using Schrödinger Suite) .
- Selectivity screening : Use TR-FRET assays with BD1/BD2 isoforms to prioritize candidates with >50-fold selectivity .
Q. What experimental designs mitigate low yields in spiroindoline multi-component reactions?
- Answer :
- Catalyst optimization : Tributylphosphine (10 mol%) improves cyclopropanation yields (up to 92%) by enhancing nucleophilicity .
- Stepwise addition : Sequential introduction of reagents (e.g., acetylenedicarboxylates first) prevents premature side reactions .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves purity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
